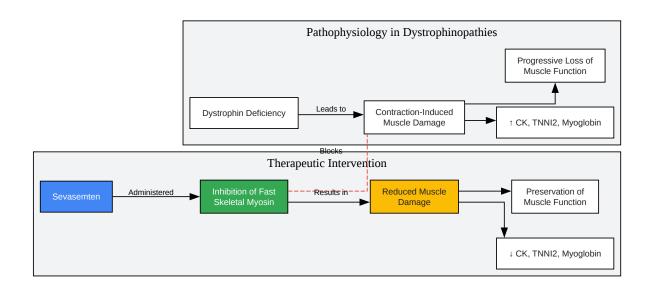


Application Notes and Protocols for Evaluating Muscle Function in Sevasemten-Treated Subjects

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Sevasemten	
Cat. No.:	B12400671	Get Quote

Introduction


Sevasemten (formerly EDG-5506) is an investigational, orally administered small molecule designed as a first-in-class fast skeletal myosin inhibitor.[1][2] Its primary mechanism of action is to protect muscle fibers from contraction-induced damage, which is a key driver of muscle degeneration in dystrophinopathies like Becker Muscular Dystrophy (BMD) and Duchenne Muscular Dystrophy (DMD).[3][4] In the absence of functional dystrophin, muscle contractions lead to excessive damage, inflammation, and the progressive replacement of muscle tissue with fat and fibrosis, ultimately causing a loss of function.[3][4] Sevasemten selectively modulates the contraction of fast-twitch muscle fibers by inhibiting fast myosin adenosine triphosphatase (ATPase), thereby reducing the mechanical stress on the muscle.[3][5] This "muscle protection" approach aims to slow disease progression and preserve muscle function.

Accurate and standardized evaluation of muscle function is critical for assessing the efficacy of **Sevasemten** in both preclinical and clinical settings. These application notes provide detailed protocols for key biomarker, strength, and functional assessments relevant to **Sevasemten**'s mechanism of action.

Sevasemten's Proposed Mechanism of Action

Sevasemten is designed to reduce the damage caused by muscle contractions in the context of dystrophin deficiency. By selectively inhibiting fast skeletal myosin, it lessens the stress on muscle fibers during activity.[3] This is hypothesized to reduce the release of muscle damage biomarkers and, over time, preserve muscle structure and function.

Click to download full resolution via product page

Caption: Proposed mechanism of **Sevasemten** in mitigating muscle damage.

Quantitative Data from Clinical Trials

Data from the Phase 2 CANYON and ARCH clinical trials provide evidence of **Sevasemten**'s effect on biomarkers and functional measures in individuals with Becker Muscular Dystrophy.

Table 1: Summary of Biomarker and Functional Data from the CANYON Trial

Endpoint	Sevasemten Group	Placebo Group	Finding	Citation
Creatine Kinase (CK)	Significant Reduction	-	28% average difference in CK decrease vs. placebo.	[6][7]
Fast Skeletal Troponin I (TNNI2)	Significant Reduction	-	77% reduction compared to placebo.	[1][7]
North Star Ambulatory Assessment (NSAA)	Stabilized Scores	-	+1.1 point advantage over placebo (p=0.16).	[5][6]

| Timed Functional Tests | Favorable Trends | - | Trends towards improvement in 10-meter walk/run and 4-stair climb. |[1][5]|

Table 2: Summary of Biomarker and Functional Data from the ARCH & Phase 1 Trials

Endpoint	Duration	Sevasemten Group Result	Comparison	Citation
Creatine Kinase (CK)	14 Days	Average maximal reduction of 70%.	Baseline	[3][8]
Fast Skeletal Troponin I (TNNI2)	14 Days	Average maximal reduction of 98%.	Baseline	[3][8]
Myoglobin	14 Days	Average maximal reduction of 45%.	Baseline	[3][8]

| North Star Ambulatory Assessment (NSAA) | 24 Months | Mean change of -0.2 points. | Significantly diverged from natural history average change of -2.4 points. |[6][8] |

Experimental Protocols Biomarker Analysis Protocols

Biomarkers of muscle injury are key exploratory endpoints for assessing the pharmacodynamic effects of **Sevasemten**.

- 1.1. Creatine Kinase (CK and CK-MB) Assay
- Principle: Creatine Kinase is an enzyme released into the bloodstream following muscle damage. The MB isoenzyme (CK-MB) was historically used for its relative abundance in cardiac muscle, though its use has been largely supplanted by troponin assays.[9] The total CK level is a general indicator of muscle damage.
- Protocol:
 - Sample Collection: Collect whole blood via venipuncture into a serum separator tube (SST).
 - Sample Processing: Allow blood to clot at room temperature for 30-60 minutes. Centrifuge at 1,000-2,000 x g for 10 minutes. Separate serum and store at -80°C until analysis.
 - Analysis: Analyze serum samples for total CK and CK-MB concentrations using an automated clinical chemistry analyzer. The analysis is typically based on an enzymatic rate method.
 - Data Interpretation: For CK-MB, a relative index can be calculated to help differentiate between cardiac and skeletal muscle sources: CK-MB relative index = [CK-MB (ng/mL) / Total CK (IU/L)] * 100.[9] However, for dystrophinopathies, total CK is the more relevant measure of skeletal muscle damage.
- 1.2. Fast Skeletal Muscle Troponin I (TNNI2) Assay
- Principle: TNNI2 is a component of the troponin complex critical for calcium-mediated skeletal muscle contraction.[6] Its presence in the blood is a specific indicator of fast-twitch

skeletal muscle fiber injury.

Protocol:

- Sample Collection: Collect whole blood via venipuncture into an EDTA plasma tube.
- Sample Processing: Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C within 30 minutes of collection. Aliquot plasma and store at -80°C.
- Analysis: Use a high-sensitivity immunoassay, such as an ELISA or a platform like SomaScan, designed specifically for the quantification of TNNI2 in plasma.
- Data Interpretation: Compare post-treatment TNNI2 levels to baseline and placebo-treated subjects to determine the effect of **Sevasemten** on fast-twitch muscle fiber damage.

Functional and Strength Assessment Protocols (Clinical)

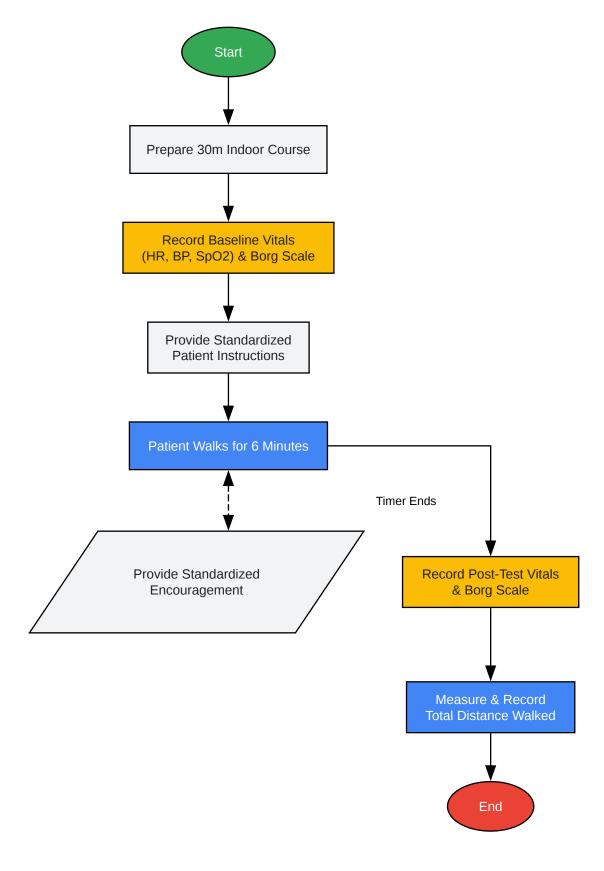
- 2.1. North Star Ambulatory Assessment (NSAA)
- Principle: The NSAA is a validated 17-item rating scale used to measure functional motor abilities in ambulatory individuals with dystrophinopathies.[10] It provides a comprehensive assessment of motor function relevant to daily life.

Protocol:

- Setup: A trained examiner assesses the participant on 17 distinct motor tasks, including standing, walking, jumping, and climbing stairs.
- Scoring: Each item is scored on a 3-point scale: 2 (completes task normally), 1 (completes task with modifications), or 0 (unable to complete task). The maximum score is 34.
- Administration: The assessment should be performed in a standardized order. The participant should wear comfortable clothing and shoes.
- Eligibility: In the GRAND CANYON study, participants were required to have an NSAA score between 5 and 32.[11]

Methodological & Application

 Data Interpretation: Changes in the total NSAA score over time are used to evaluate disease progression or stabilization. A stable or improved score in **Sevasemten**-treated subjects compared to a decline in natural history or placebo groups indicates a positive treatment effect.[6][8]


2.2. Six-Minute Walk Test (6MWT)

• Principle: The 6MWT measures the distance a person can walk quickly on a flat, hard surface in 6 minutes.[12] It is a global assessment of functional capacity, integrating the response of pulmonary, cardiovascular, and muscular systems.[12][13]

Protocol:

- Setup: The test is conducted indoors along a flat, straight corridor at least 30 meters long.
 [12] Mark the length every 3 meters and use cones to mark the turnaround points.
- Pre-Test: Record baseline heart rate, blood pressure, and oxygen saturation. Ask the
 patient to rate their dyspnea and fatigue using the Borg CR10 scale.[14]
- Instructions: Instruct the patient to walk as far as possible for 6 minutes, turning around the cones. They are permitted to slow down and rest, but should resume walking as soon as they are able. Standardized phrases of encouragement should be given at specific intervals (e.g., every minute).[14]
- During Test: The technician walks behind the patient. Do not walk with them or set the pace. A timer is run for the full 6 minutes.
- Post-Test: Immediately after 6 minutes, record the total distance walked, post-test vital signs, and Borg scale ratings.[14]
- Data Interpretation: An increase in the 6-minute walk distance (6MWD) or a smaller decline compared to placebo/natural history suggests an improvement or preservation of functional capacity.

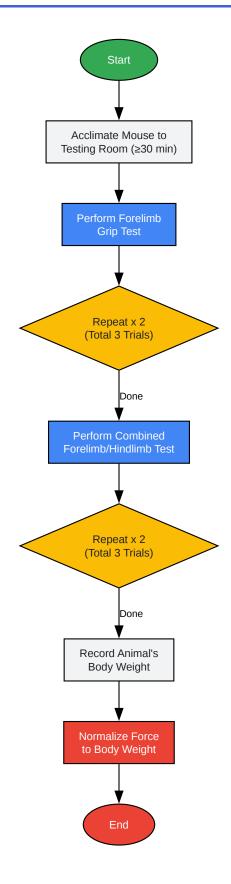
Click to download full resolution via product page

Caption: Standardized workflow for the Six-Minute Walk Test (6MWT).

- 2.3. Quantitative Muscle Testing (QMT) Hand Grip Strength (HGS)
- Principle: QMT uses devices like dynamometers to provide objective, reproducible measurements of muscle force.[15] HGS is a common QMT measure used to assess voluntary upper limb strength.[3][16]
- Protocol:
 - Equipment: Use a calibrated hand dynamometer (e.g., Jamar dynamometer).
 - Positioning: The subject should be seated with their shoulder adducted and neutrally rotated, elbow flexed at 90 degrees, and forearm in a neutral position.[16]
 - Procedure: The subject squeezes the dynamometer with maximal effort for 3-5 seconds.
 - Repetitions: Perform three trials for each hand, with a rest period of at least 30-60 seconds between trials.
 - Data Recording: Record the peak force (in kilograms or pounds) from each trial. The final score is typically the average of the three trials.
 - Data Interpretation: Changes in HGS can indicate changes in overall muscle strength. In
 Sevasemten trials, HGS was used as an exploratory measure of voluntary strength.[3]

Functional and Strength Assessment Protocols (Preclinical)

- 3.1. Rodent Grip Strength Test
- Principle: This test measures the maximal muscle strength of a rodent's forelimbs or all four limbs as an indicator of neuromuscular function.[17][18]
- Protocol:
 - Equipment: A grip strength meter equipped with a grid or bar sensor.
 - Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes prior to testing.[18]


Methodological & Application

- Forelimb Measurement: a. Hold the mouse by the base of its tail. b. Lower the mouse towards the grid, allowing only its forepaws to grasp the bar. Keep the torso horizontal.[17]
 [19] c. Gently and steadily pull the mouse backward horizontally until its grip is released.
 The meter will record the peak force.[18][20] d. Repeat for a total of three trials.[17]
- Combined Forelimb/Hindlimb Measurement: a. Lower the mouse so that both its forepaws and hindpaws grasp the grid. Keep the torso parallel to the grid.[17][19] b. Pull the mouse backward steadily and horizontally until its grip is released.[18] c. Repeat for a total of three trials.[17]
- Data Normalization: Record the animal's body weight. Grip strength values are often normalized to body weight.[19]
- Data Interpretation: An increase in grip strength in Sevasemten-treated animals compared to controls indicates a positive effect on muscle strength. Preclinical studies in mdx mice showed that Sevasemten treatment improved grip strength.[3]

Click to download full resolution via product page

Caption: Standardized workflow for the rodent grip strength test.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. actionduchenne.org [actionduchenne.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. A Phase 1, Double-Blind, Placebo-Controlled Trial of Sevasemten (EDG-5506), a
 Selective Modulator of Fast Skeletal Muscle Contraction, in Healthy Volunteers and Adults
 With Becker Muscular Dystrophy PMC [pmc.ncbi.nlm.nih.gov]
- 4. Edgewise Therapeutics Reports Positive Results on Sevasemten Program for Becker and Duchenne Muscular Dystrophies BioSpace [biospace.com]
- 5. becker muscular dystrophy | MedRAC@UNC [medrac.web.unc.edu]
- 6. neurologylive.com [neurologylive.com]
- 7. musculardystrophynews.com [musculardystrophynews.com]
- 8. EDG-5506 (sevasemten) stabilises functional scores in Becker's myopathy Institut de Myologie [institut-myologie.org]
- 9. Creatine Kinase MB: Diagnostic Utility and Limitations StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. s204.q4cdn.com [s204.q4cdn.com]
- 11. Clinical Trial Alert: Phase 2 Pivotal Study of Sevasemten (EDG-5506) in Adults with Becker Muscular Dystrophy Quest | Muscular Dystrophy Association [mdaquest.org]
- 12. atsjournals.org [atsjournals.org]
- 13. becarispublishing.com [becarispublishing.com]
- 14. Standardization of the 6-min walk test in clinical trials of idiopathic pulmonary fibrosis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MED.00089 Quantitative Muscle Testing Devices [provider.healthybluenc.com]
- 16. researchgate.net [researchgate.net]
- 17. Grip Strength Protocol IMPReSS [web.mousephenotype.org]

- 18. mmpc.org [mmpc.org]
- 19. MPD: JaxCC1: project protocol [phenome.jax.org]
- 20. maze.conductscience.com [maze.conductscience.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Evaluating Muscle Function in Sevasemten-Treated Subjects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12400671#techniques-for-evaluating-muscle-function-in-sevasemten-treated-subjects]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com